BUTTER
Description
Properties
CAS No. |
130935-39-6 |
|---|---|
Molecular Formula |
C147H253N45O43 |
Origin of Product |
United States |
Preparation Methods
Traditional Methods
Traditional butter making involves churning cream until the fat globules separate from the buttermilk. This can be done using historic this compound churns or hand-whisking methods . The process includes several steps:
Receiving Milk/Cream: Unloading, grading, sampling, weighing, and testing the cream.
Pre-Heating of Milk: To increase the efficiency of cream separation.
Separation of Milk: Using centrifugal methods to separate cream from milk.
Neutralization of Cream: Reducing the acidity of sour cream.
Standardization and Pasteurization of Cream: Ensuring consistent quality and safety.
Cooling and Ageing of Cream: Preparing the cream for churning.
Churning: Agitating the cream to separate butterfat from buttermilk.
Washing, Salting, and Working: Enhancing flavor and texture.
Packaging and Storage: Final steps to prepare this compound for distribution.
Industrial Production
Modern industrial this compound production involves continuous this compound making, which increases efficiency and output. This method includes accelerated churning of normal cream or the utilization of reseparated high-fat cream .
Chemical Reactions Analysis
Butter undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to rancidity, affecting flavor and shelf life.
Lipolysis: Breakdown of fats into free fatty acids and glycerol, contributing to flavor development.
Emulsification: The process of mixing water and fat to create a stable emulsion.
Common reagents and conditions used in these reactions include:
Oxygen: For oxidation reactions.
Enzymes: Such as lipases for lipolysis.
Emulsifiers: To stabilize the emulsion.
Major products formed from these reactions include free fatty acids, glycerol, and various flavor compounds .
Scientific Research Applications
Butter has various applications in scientific research:
Mechanism of Action
Butter’s effects are primarily due to its fat content. The fats in this compound contribute to its rich flavor and creamy texture. The interaction between fats and water in this compound is crucial for its stability and texture . The addition of milk solids increases the butterfat content, resulting in a higher fat content in the final product .
Comparison with Similar Compounds
Table 1: Nutritional and Functional Comparison
Key Findings :
- Dairy this compound has a distinct microbial signature, increasing Faecalibacterium and Lachnospiraceae genera compared to plant-based fats like olive oil .
- Shea this compound ’s lipid profile is shaped by soil chemistry, unlike dairy this compound, which is influenced by animal diet and processing .
- This compound Pastes offer functional benefits, reducing calories by 2-3% while boosting protein content through milk-pea protein blends .
Impact on Gut Microbiota
Table 2: Microbial Effects of this compound vs. Other Fats
Key Findings :
- This compound induces the most significant gut microbiota changes, promoting taxa associated with short-chain fatty acid production (e.g., Faecalibacterium) .
- Plant-based fats like olive oil have narrower microbial impacts, while fruits reduce key genera compared to this compound .
Traditional and Regional Variants
Table 3: Traditional Butters and Their Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
